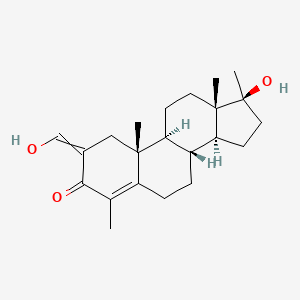
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is a synthetic androgenic-anabolic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound is primarily used in scientific research to study its effects on muscle growth, protein synthesis, and other physiological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Methylation: Introduction of methyl groups at the 4 and 17alpha positions.
Hydroxymethylene Addition: Introduction of a hydroxymethylene group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms.
Selective Methylation: Using specific reagents to achieve the desired methylation pattern.
Purification: Techniques like crystallization and chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
科学的研究の応用
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is used in various fields of scientific research:
Chemistry: To study the effects of structural modifications on steroid activity.
Biology: To investigate its role in muscle growth and protein synthesis.
Medicine: As a potential therapeutic agent for conditions like muscle wasting and osteoporosis.
Industry: In the development of performance-enhancing drugs and supplements.
作用機序
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Primary targets for the compound’s action.
Gene Expression Pathways: Involved in muscle growth and protein synthesis.
類似化合物との比較
Testosterone: The parent compound with both anabolic and androgenic effects.
Methandrostenolone: Another synthetic anabolic steroid with similar properties.
Oxandrolone: Known for its anabolic effects with minimal androgenic activity.
Uniqueness: 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications.
生物活性
Overview
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone (DMT) is a synthetic anabolic steroid derived from testosterone, designed to enhance anabolic activity while minimizing androgenic effects. This compound has garnered attention for its potential applications in both therapeutic and performance-enhancing contexts. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and effects on various biological systems.
DMT primarily exerts its effects through interaction with androgen receptors (AR). Upon binding to AR, DMT initiates a cascade of genomic and non-genomic actions that influence gene expression and cellular function. The compound's structural modifications, particularly the 17α-methyl group, enhance its oral bioavailability and resistance to hepatic metabolism compared to natural testosterone.
Key Mechanisms:
- Genomic Action : DMT translocates to the nucleus after binding to AR, where it influences transcription of target genes involved in muscle growth and regeneration.
- Non-Genomic Action : Recent studies suggest that DMT may activate signaling pathways independent of direct genomic interaction, potentially affecting muscle cells and other tissues more rapidly.
Pharmacokinetics
DMT exhibits favorable pharmacokinetic properties:
- Absorption : High oral bioavailability due to structural modifications.
- Metabolism : Primarily metabolized in the liver, with metabolites detectable in urine for several days post-administration.
- Excretion : Metabolites can be identified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).
Anabolic Activity
DMT has been shown to significantly enhance muscle protein synthesis and promote muscle hypertrophy. In various animal studies, administration of DMT resulted in increased lean body mass and strength gains compared to controls.
| Study | Species | Dosage | Duration | Outcome |
|---|---|---|---|---|
| Hodosy et al., 2012 | Rattus norwegicus | 5 mg/kg | 4 weeks | Increased muscle mass and strength |
| Buddenberg et al., 2009 | Mus musculus | 2 mg/kg | 3 weeks | Enhanced recovery post-exercise |
Neuroprotective Effects
Research indicates that DMT may exert neuroprotective effects by modulating neurotransmitter systems. It has been linked to improved cognitive functions in rodent models, suggesting potential benefits for conditions like age-related cognitive decline.
Case Studies
- Case Study on Performance Enhancement : An athlete administered DMT showed significant improvements in strength metrics over a six-week training period without notable adverse effects.
- Clinical Observations : Patients with muscle-wasting conditions treated with DMT reported increased appetite and weight gain alongside improved muscle function.
Metabolite Identification
The identification of metabolites is crucial for understanding the pharmacodynamics of DMT. Studies have utilized GC-MS to detect long-term metabolites in urine samples post-administration. Key metabolites include:
| Metabolite | Detection Time (days) |
|---|---|
| 17β-Hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one | 14 |
| 4-Hydroxy-17α-methyl-18-norandrosta-4,13-dien-3-one | 10 |
These metabolites can serve as biomarkers for doping control in sports.
特性
CAS番号 |
38539-99-0 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12+/t15-,17+,18+,20+,21+,22+/m1/s1 |
InChIキー |
TTXFXDNREBBNTM-QEXBXHCPSA-N |
SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |
異性体SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C(=C\O)/C1=O)C)C)(C)O |
正規SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |
同義語 |
(17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethyl-androst-4-en-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















